butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate
Overview
Description
Butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amino acids and peptides. The Boc group is known for its stability under various conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Esterification: The carboxyl group can react with alcohols in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form esters.
Amidation: The carboxyl group can also react with amines to form amides, often facilitated by coupling reagents like DCC and N,N-dimethylaminopyridine (DMAP).
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Esterification: Dicyclohexylcarbodiimide (DCC) and alcohols.
Amidation: Dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amino acid.
Esterification: Formation of esters.
Amidation: Formation of amides.
Scientific Research Applications
Butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbut
Properties
IUPAC Name |
butyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-5-6-9-20-12(18)10(7-8-11(15)17)16-13(19)21-14(2,3)4/h10H,5-9H2,1-4H3,(H2,15,17)(H,16,19)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOADGSFFXCNYIO-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.